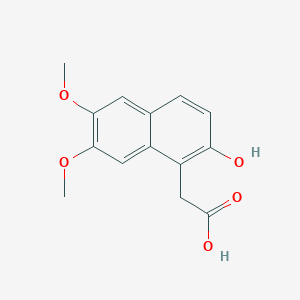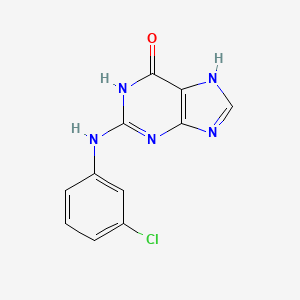
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxyl group at the 5th position, a hydroxymethyl group at the 4th position of the phenyl ring, and a lactam ring at the 1(2H) position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Hydroxymethylation: The hydroxymethyl group can be introduced at the 4th position of the phenyl ring through a formylation reaction followed by reduction using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-oxo-4-(4-(formyl)phenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-(4-(hydroxymethyl)phenyl)dihydroisoquinolin-1(2H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it could inhibit the activity of certain kinases or activate transcription factors that regulate gene expression.
相似化合物的比较
Similar Compounds
5-Hydroxyisoquinoline: Lacks the hydroxymethyl group at the 4th position of the phenyl ring.
4-(Hydroxymethyl)phenylisoquinoline: Lacks the hydroxyl group at the 5th position.
Isoquinolin-1(2H)-one: Lacks both the hydroxyl and hydroxymethyl groups.
Uniqueness
5-Hydroxy-4-(4-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which contribute to its distinct chemical properties and potential applications. These functional groups enhance its reactivity and enable it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
656234-50-3 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
5-hydroxy-4-[4-(hydroxymethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO3/c18-9-10-4-6-11(7-5-10)13-8-17-16(20)12-2-1-3-14(19)15(12)13/h1-8,18-19H,9H2,(H,17,20) |
InChI 键 |
VIPQLKFCBZYBCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


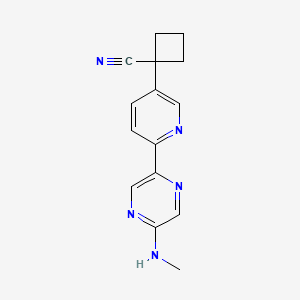
![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)


![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)
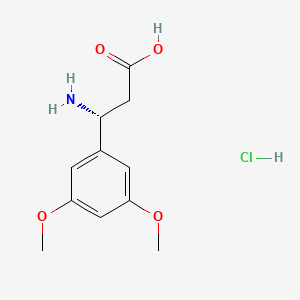
![[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855417.png)
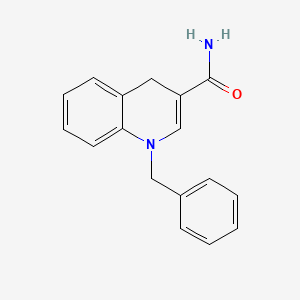
![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)

